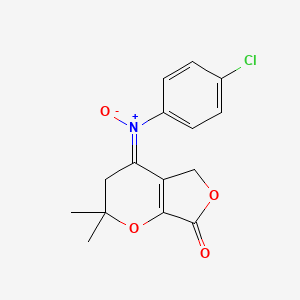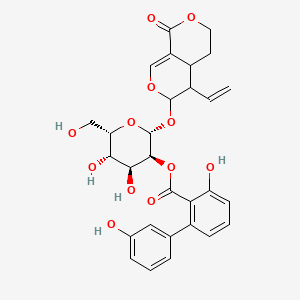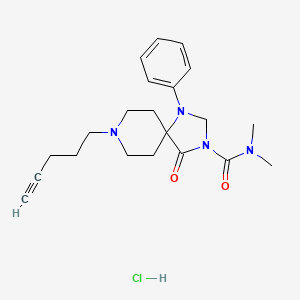
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization reactions.
Amidation: Introduction of the carboxamide group through amidation reactions.
Functional Group Modifications: Introduction of the N,N-dimethyl, 4-oxo, and 8-(4-pentynyl) groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar spiro linkage and functional groups.
Carboxamide Compounds: Compounds containing the carboxamide functional group.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to the core structure.
Uniqueness
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
102395-26-6 |
|---|---|
Molecular Formula |
C21H29ClN4O2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-oxo-8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O2.ClH/c1-4-5-9-14-23-15-12-21(13-16-23)19(26)24(20(27)22(2)3)17-25(21)18-10-7-6-8-11-18;/h1,6-8,10-11H,5,9,12-17H2,2-3H3;1H |
InChI Key |
FTNAWYIBVIVYHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC#C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




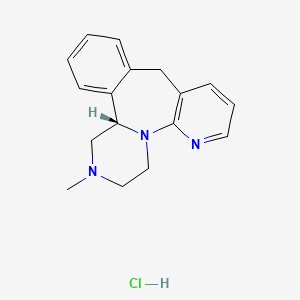

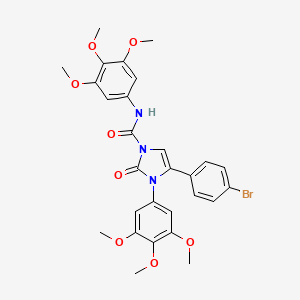
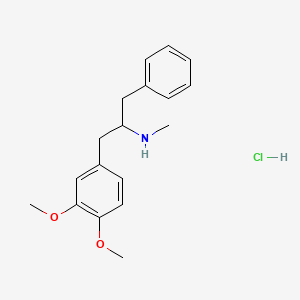
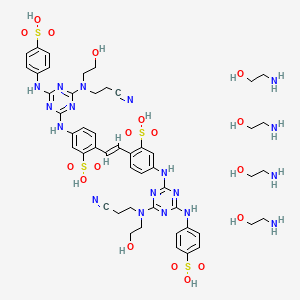

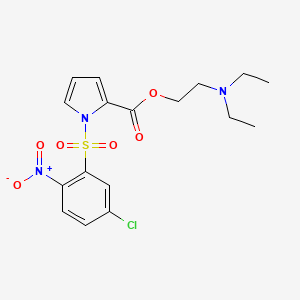
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide](/img/structure/B12764674.png)
